N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide
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Overview
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide has been found to exhibit antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In addition, it has also been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases .
Mode of Action
It has been found to exhibit inhibitory activities toward c-met/vegfr-2 kinases . This suggests that it may interact with these targets, leading to changes in their function.
Biochemical Pathways
Given its inhibitory activities toward c-met/vegfr-2 kinases , it is likely that it affects pathways involving these kinases. These could include pathways related to cell growth and proliferation, as these kinases are often involved in these processes.
Result of Action
It has been found to exhibit antibacterial activities and inhibitory activities toward c-Met/VEGFR-2 kinases , suggesting that it may have effects on bacterial cells and cells expressing these kinases.
Biochemical Analysis
Biochemical Properties
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This inhibition can lead to increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels. Additionally, the compound interacts with c-Met and VEGFR-2 kinases, inhibiting their activity and thereby exerting antiproliferative effects on cancer cells .
Cellular Effects
This compound affects various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G0/G1 phase and promoting apoptosis . It also affects the expression of genes involved in cell proliferation and survival, such as c-Met and VEGFR-2 . Furthermore, the compound’s interaction with DPP-IV can modulate glucose metabolism in cells, impacting insulin secretion and glucose uptake .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes such as DPP-IV, c-Met, and VEGFR-2, inhibiting their activity . This inhibition leads to downstream effects on cellular signaling pathways, gene expression, and metabolic processes. For example, the inhibition of DPP-IV results in increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels . Similarly, the inhibition of c-Met and VEGFR-2 disrupts signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to changes in cellular responses, such as increased apoptosis and altered gene expression . These temporal effects highlight the importance of monitoring the compound’s stability and activity in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as improved glucose metabolism and reduced tumor growth . At higher doses, the compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . Additionally, the compound’s interaction with DPP-IV influences glucose metabolism by modulating the levels of incretin hormones . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Once inside the cells, the compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is known to localize in the mitochondria and endoplasmic reticulum, where it interacts with various biomolecules and influences cellular processes . The targeting signals and post-translational modifications of the compound direct it to specific subcellular compartments, enhancing its efficacy and specificity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyrazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrazine ring system.
Hydroxylation: Introduction of the hydroxyl group at the 8th position of the triazolopyrazine ring.
Methylation: Attachment of a methyl group to the nitrogen atom of the triazolopyrazine ring.
Picolinamide formation: Coupling of the methylated triazolopyrazine with picolinic acid or its derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the triazolopyrazine ring can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Comparison with Similar Compounds
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide can be compared with other triazolopyrazine derivatives, such as:
- [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties
- Novel triazolo[4,3-a]pyrazine derivatives with antibacterial activity
These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific hydroxyl and picolinamide substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c19-11(8-3-1-2-4-13-8)15-7-9-16-17-10-12(20)14-5-6-18(9)10/h1-6H,7H2,(H,14,20)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDZDMTUQUDKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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